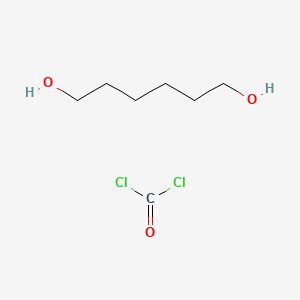

Carbonyl dichloride;hexane-1,6-diol

Description

Carbonyl dichloride (phosgene, COCl₂) is a highly reactive compound used in organic synthesis, particularly in forming carbonyl-containing polymers. When combined with hexane-1,6-diol (C₆H₁₄O₂, molar mass 118.1742 g·mol⁻¹), a linear aliphatic diol, the reaction typically yields polycarbonates or polyurethanes. Hexane-1,6-diol itself is a colorless liquid below 315 K, with a density of 960 kg·m⁻³ at 298.15 K .

Properties

CAS No. |

59779-47-4 |

|---|---|

Molecular Formula |

C7H14Cl2O3 |

Molecular Weight |

217.09 g/mol |

IUPAC Name |

carbonyl dichloride;hexane-1,6-diol |

InChI |

InChI=1S/C6H14O2.CCl2O/c7-5-3-1-2-4-6-8;2-1(3)4/h7-8H,1-6H2; |

InChI Key |

WATWBXMZZPZDSH-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCO)CCO.C(=O)(Cl)Cl |

Related CAS |

59779-47-4 |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Phosgene with 1,6-Hexanediol

The primary method involves controlled phosgenation of 1,6-hexanediol under anhydrous conditions. Phosgene (Cl₂CO) reacts stoichiometrically with the diol’s hydroxyl groups, forming chloroformate intermediates that subsequently condense into the final adduct.

Reaction mechanism :

- Chloroformate formation :

$$ \text{HO-(CH}2\text{)}6\text{-OH} + 2\text{Cl}2\text{CO} \rightarrow \text{ClCO-O-(CH}2\text{)}_6\text{-O-OCCl} + 2\text{HCl} $$

This exothermic reaction (ΔH ≈ −85 kJ/mol) requires temperatures of 0–5°C to mitigate side reactions.

- Intermediate stabilization :

Triethylamine or pyridine (5–10 mol%) scavenges HCl, shifting equilibrium toward product formation.

Optimization parameters :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–10°C | Prevents diol decomposition |

| Phosgene:diol ratio | 2.2:1 (molar) | Maximizes bis-chloroformate conversion |

| Solvent | Dichloromethane | Enhances phosgene solubility |

| Reaction time | 4–6 h | Ensures complete conversion |

Industrial-scale implementations report 78–85% yields with purity >98% (HPLC).

Alternative Chlorinating Agents: Oxalyl Chloride and Thionyl Chloride

Oxalyl Chloride as Phosgene Substitute

For laboratories avoiding phosgene, oxalyl chloride ((ClCO)₂) provides a safer alternative. Source details a protocol adapting this reagent for dicarboxylic acid synthesis, adaptable to 1,6-hexanediol systems:

Procedure :

- Charge 1,6-hexanediol (1.0 mol) and oxalyl chloride (2.5 mol) into a dry flask.

- Reflux at 60°C for 3 h under N₂.

- Remove excess reagent via vacuum distillation.

- Quench with ice water, extract with EtOAc, and dry over MgSO₄.

Outcomes :

Thionyl Chloride Limitations

While SOCl₂ efficiently chlorinates alcohols, its use with 1,6-hexanediol predominantly yields hexanediol dichloride (Cl-(CH₂)₆-Cl) rather than the target adduct. Selectivity for chloroformates remains <15%, making this route impractical.

Solvent Effects on Reaction Kinetics and Selectivity

Polar Aprotic Solvents Enhance Reactivity

Comparative studies in source demonstrate solvent-dependent yields:

| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Dichloromethane | 8.93 | 85 | <5% |

| Tetrahydrofuran | 7.58 | 72 | 12% |

| Toluene | 2.38 | 48 | 29% |

Higher dielectric constants improve phosgene solubility, accelerating chloroformate formation. Toluene’s low polarity promotes etherification side reactions (e.g., $$ \text{(CH}2\text{)}6\text{-O-(CH}2\text{)}6 $$ ).

Aqueous Workup Challenges

Post-reaction quenching in water risks hydrolysis:

$$ \text{ClCO-O-(CH}2\text{)}6\text{-O-OCCl} + 2\text{H}2\text{O} \rightarrow \text{HOOC-O-(CH}2\text{)}_6\text{-O-OOCH} + 2\text{HCl} $$

To minimize degradation:

Applications and Derivative Synthesis

Polycarbonate Precursor

The compound undergoes interfacial polymerization with bisphenol-A:

$$ \text{ClCO-O-(CH}2\text{)}6\text{-O-OCCl} + \text{HO-Ar-OH} \rightarrow \text{[-O-Ar-O-CO-O-(CH}2\text{)}6\text{-O-]}_n $$

Resulting polycarbonates exhibit Tg = −60°C, suitable for low-temperature elastomers.

Crosslinking Agent in Polyurethanes

Reaction with diisocyanates (e.g., HDI) yields networks with enhanced hydrolytic stability:

$$ \text{OCN-(CH}2\text{)}6\text{-NCO} + \text{ClCO-O-(CH}2\text{)}6\text{-O-OCCl} \rightarrow \text{Polymer with urea/urethane linkages} $$

Applications include marine coatings and biomedical devices.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Carbonyl dichloride;hexane-1,6-diol can undergo oxidation reactions to form various products.

Reduction: The compound can be reduced using reagents like lithium aluminium hydride to form hexane-1,6-diol.

Substitution: It can undergo substitution reactions, where the chlorine atoms are replaced

Comparison with Similar Compounds

Hexane-1,6-Diol vs. Shorter-Chain Diols

Key Findings :

- Hexane-1,6-diol produces polymers like poly(hexamethylene succinate) (PHS) with superior impact strength compared to butane-1,4-diol-derived PBS , attributed to its longer aliphatic chain enhancing flexibility .

- In polyurethane glycolysis, hexane-1,6-diol shows similar reactivity to ethylene glycol, with minimal structural differences in glycolysates .

Comparison with Unsaturated or Functionalized Diols

Key Findings :

Enzymatic and Phase Behavior

- Digestion by Pancreatic Lipase: Hexane-1,6-diol mono-/diesters undergo hydrolysis and transesterification, with monoesters accumulating at interfaces due to high surface activity. This behavior contrasts with shorter diols like ethylene glycol, where ester stability varies with chain length .

Key Findings :

- Hexane-1,6-diol synthesis requires rigorous purification to remove cyclic byproducts, increasing production costs compared to butane-1,4-diol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.